Cas no 1804106-66-8 (4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene)

4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene structure
1804106-66-8 structure
商品名:4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene
CAS番号:1804106-66-8
MF:C11H10BrF3OS
メガワット:327.160711765289
CID:5007701

4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene 化学的及び物理的性質

名前と識別子

    • 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene
    • インチ: 1S/C11H10BrF3OS/c1-7-2-3-8(9(16)4-5-12)6-10(7)17-11(13,14)15/h2-3,6H,4-5H2,1H3
    • InChIKey: FFPGFRHCKQUMOV-UHFFFAOYSA-N
    • ほほえんだ: BrCCC(C1C=CC(C)=C(C=1)SC(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 42.4

4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010005904-250mg
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene
1804106-66-8 97%
250mg
494.40 USD 2021-07-06
Alichem
A010005904-1g
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene
1804106-66-8 97%
1g
1,475.10 USD 2021-07-06
Alichem
A010005904-500mg
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene
1804106-66-8 97%
500mg
815.00 USD 2021-07-06

4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene 関連文献

4-(3-Bromopropanoyl)-2-(trifluoromethylthio)tolueneに関する追加情報

Introduction to 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene (CAS No. 1804106-66-8) in Modern Chemical Research

4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene, identified by the chemical abstracts service number 1804106-66-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a trifluoromethylthio substituent and a 3-bromopropanoyl side chain, presents a unique structural framework that makes it a valuable intermediate in synthetic chemistry. The presence of both bromine and trifluoromethylthio groups enhances its reactivity, making it particularly useful in the development of novel bioactive molecules.

The trifluoromethylthio moiety is a key feature of this compound, contributing to its potential applications in medicinal chemistry. Trifluoromethyl groups are widely recognized for their ability to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. In contrast, the 3-bromopropanoyl group introduces a reactive aldehyde or ester functionality, which can be further modified through various coupling reactions. This dual functionality allows chemists to design complex molecular architectures with precision, facilitating the synthesis of target compounds for therapeutic purposes.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced pharmacological properties. The trifluoromethylthio group, in particular, has been extensively studied for its role in modulating biological activity. For instance, studies have shown that trifluoromethylthio-substituted compounds exhibit improved bioavailability and resistance to enzymatic degradation. This has led to their incorporation into a wide range of drug candidates, including those targeting neurological disorders and infectious diseases.

The 3-bromopropanoyl moiety in 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene also plays a crucial role in its utility as a synthetic intermediate. Bromine atoms are well-known for their ability to participate in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental to modern organic synthesis. Additionally, the aldehyde or ester functionality derived from the 3-bromopropanoyl group can be selectively modified through oxidation or reduction reactions, providing chemists with multiple pathways for constructing complex molecules.

Recent advancements in synthetic methodologies have further highlighted the importance of compounds like 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene. For example, transition-metal-catalyzed reactions have enabled the efficient introduction of fluorinated groups into organic molecules, thereby expanding the toolkit available to medicinal chemists. The combination of these techniques with traditional organic transformations has led to the discovery of novel pharmacophores with improved efficacy and reduced toxicity.

The pharmaceutical industry has been particularly interested in developing small-molecule inhibitors targeting enzyme-catalyzed reactions. Many such enzymes are involved in critical biological pathways related to diseases such as cancer and inflammation. The structural features of 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene, including its trifluoromethylthio and 3-bromopropanoyl groups, make it an ideal candidate for designing inhibitors that can selectively modulate these enzymes. By leveraging its reactivity and functional diversity, researchers can develop molecules that disrupt disease-causing pathways while minimizing off-target effects.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The introduction of fluorine atoms into agrochemicals often enhances their pest resistance and environmental stability. The unique combination of substituents in 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene makes it a versatile building block for designing novel pesticides and herbicides that are both effective and sustainable.

The synthesis of 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include halogenation reactions to introduce the bromine atom, followed by nucleophilic substitution or condensation reactions to incorporate the trifluoromethylthio group. The final step often involves functionalization of the 3-bromopropanoyl side chain to achieve the desired molecular architecture. These synthetic strategies demonstrate the compound's potential as a precursor for a wide range of bioactive molecules.

As research continues to evolve, new applications for 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene are likely to emerge. The increasing demand for fluorinated compounds in drug discovery and material science underscores the importance of developing efficient synthetic routes to these molecules. By exploring innovative methodologies and expanding our understanding of their reactivity, chemists can unlock new possibilities for therapeutic intervention and industrial innovation.

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